molecular formula C17H13FN2O3 B2583417 N-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide CAS No. 320422-13-7

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide

Cat. No. B2583417
CAS RN: 320422-13-7
M. Wt: 312.3
InChI Key: BYXULIPZMUVYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is commonly referred to as FIIN-3 and is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases.

Scientific Research Applications

Anticancer Agents and Neutron Capture Therapy

Boronic acids and their esters, including this compound, have garnered attention for drug design and delivery. Specifically, they serve as potential boron carriers for neutron capture therapy (NCT). NCT is a cancer treatment that exploits the high neutron-capturing ability of boron isotopes. When these isotopes accumulate in tumor cells, they can be selectively irradiated with low-energy neutrons, leading to localized cell destruction. However, the stability of boronic compounds in water is a critical factor, and hydrolysis can affect their efficacy .

properties

IUPAC Name

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-22-12-8-6-11(7-9-12)15-10-16(23-20-15)17(21)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXULIPZMUVYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

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